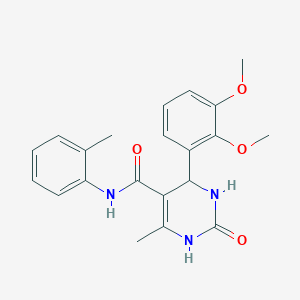![molecular formula C17H18BrNOS B4999847 4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4999847.png)
4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in biological and chemical studies. This compound is commonly referred to as BMB and has a molecular weight of 392.4 g/mol. BMB is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wirkmechanismus
The mechanism of action of BMB involves the inhibition of the enzyme protein disulfide isomerase (PDI). PDI is involved in the formation of disulfide bonds in proteins, which is important for protein folding and secretion. BMB binds to the active site of PDI and inhibits its activity, leading to the accumulation of misfolded proteins and cell death.
Biochemical and Physiological Effects:
BMB has been shown to have both biochemical and physiological effects. BMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, which has potential applications in cancer treatment. BMB has also been shown to have antimicrobial activity against a range of bacterial and fungal species, which has potential applications in the development of new antibiotics. BMB has been shown to induce the unfolded protein response (UPR) in cells, which is a cellular stress response that is activated in response to the accumulation of misfolded proteins. This activation of the UPR can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
BMB has several advantages and limitations for lab experiments. BMB is a synthetic compound that is readily available and can be synthesized in large quantities with high purity and yield. BMB has been shown to have potent inhibitory activity against PDI, which makes it a useful tool for studying the role of PDI in protein folding and secretion. However, BMB has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on BMB. One direction is to further investigate the potential applications of BMB in cancer treatment and the development of new antibiotics. Another direction is to explore the role of PDI in neurodegenerative disorders and the potential use of BMB in the treatment of these disorders. Additionally, further research is needed to optimize the synthesis and formulation of BMB for use in experimental settings.
Synthesemethoden
The synthesis of BMB involves a multi-step process that includes the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with thioethanol in the presence of a catalyst such as sodium hydride to yield BMB. This synthesis method has been optimized to yield high purity and yield of BMB.
Wissenschaftliche Forschungsanwendungen
BMB has been widely used in scientific research due to its potential applications in biological and chemical studies. BMB has been shown to inhibit the activity of the enzyme protein disulfide isomerase (PDI) which is involved in protein folding and secretion. This inhibition of PDI activity has potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. BMB has also been shown to have antimicrobial activity against a range of bacterial and fungal species, which has potential applications in the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-13-2-4-14(5-3-13)12-21-11-10-19-17(20)15-6-8-16(18)9-7-15/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILWXXPFBXENFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tetraethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(3-methyl-2,4-thiophenedicarboxylate)](/img/structure/B4999772.png)
![ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4999773.png)
![8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4999781.png)

![2-({[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4999812.png)
![1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4999824.png)
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4999828.png)
![dimethyl 5-({[3-(acetylamino)-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4999840.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4999848.png)
![3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4999851.png)
![N-{2-[(4-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B4999857.png)
![N-(1-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4999859.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B4999864.png)
![[1-[(5-fluoro-2-methylphenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4999866.png)